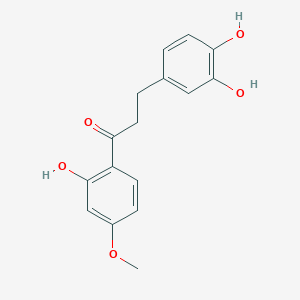
Dihydrocalythropsin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrocalythropsin is a compound with the molecular formula C16H16O5 . It belongs to the class of polyketides, specifically flavonoids, and further to the subclass of chalcones and dihydrochalcones . It is found in the plant Calythropsis aurea .
Synthesis Analysis
Chalcones, including Dihydrocalythropsin, are secondary metabolites belonging to the flavonoid family and are bioprecursors of plant flavonoids . They are important intermediates of the flavonoid biosynthetic pathway . Dihydrocalythropsin has been isolated from the crude extract of Calythropsis aurea .Molecular Structure Analysis
The molecular structure of Dihydrocalythropsin is represented by the InChI string:InChI=1S/C16H16O5/c1-21-11-4-5-12 (15 (19)9-11)13 (17)6-2-10-3-7-14 (18)16 (20)8-10/h3-5,7-9,18-20H,2,6H2,1H3 . The compound has 21 heavy atoms, 2 rings, 2 aromatic rings, 5 rotatable bonds, a Van der Waals molecular volume of 264.31, a topological polar surface area of 86.99, 3 hydrogen bond donors, and 5 hydrogen bond acceptors . Chemical Reactions Analysis
While specific chemical reactions involving Dihydrocalythropsin are not mentioned in the search results, it’s worth noting that chalcones, the class of compounds to which Dihydrocalythropsin belongs, are α,β-unsaturated ketones . This suggests that they could potentially participate in reactions typical of carbonyl compounds and conjugated systems.Physical And Chemical Properties Analysis
Dihydrocalythropsin has an exact mass of 288.099775 . It has a logP value of 2.63, indicating its relative solubility in water and octanol . The molar refractivity of the compound is 77.08 .Direcciones Futuras
While specific future directions for Dihydrocalythropsin research are not mentioned in the search results, it’s worth noting that chalcones, the class of compounds to which Dihydrocalythropsin belongs, have tremendous pharmacological potential . Chalcone scaffolds and their derivatives, after subtle chemical modification, could serve as a reliable platform for natural products-based drug discovery toward promising drug lead molecules or drug candidates .
Propiedades
Número CAS |
151703-05-8 |
|---|---|
Nombre del producto |
Dihydrocalythropsin |
Fórmula molecular |
C16H16O5 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O5/c1-21-11-4-5-12(15(19)9-11)13(17)6-2-10-3-7-14(18)16(20)8-10/h3-5,7-9,18-20H,2,6H2,1H3 |
Clave InChI |
DLFRZAUWKODFLD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)CCC2=CC(=C(C=C2)O)O)O |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)CCC2=CC(=C(C=C2)O)O)O |
Otros números CAS |
151703-05-8 |
Sinónimos |
dihydrocalythropsin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



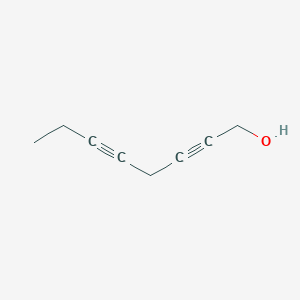
![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)
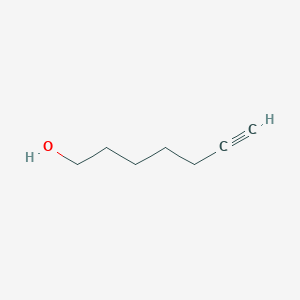
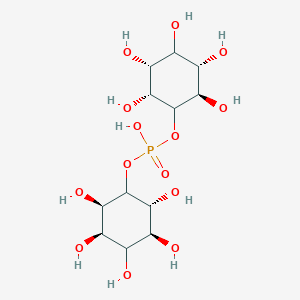
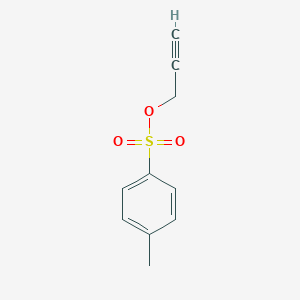
![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
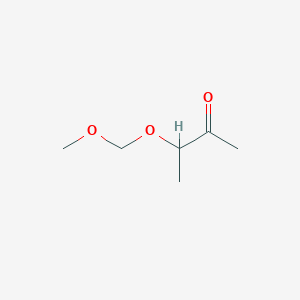
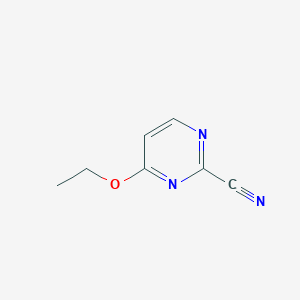
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
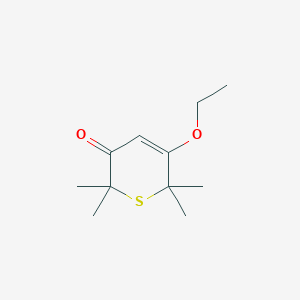
![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)
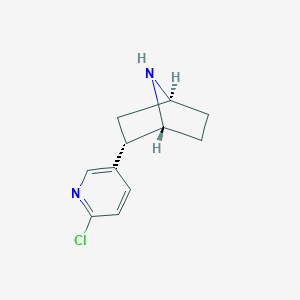
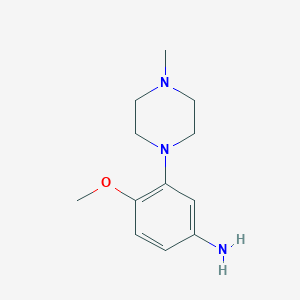
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)